molecular formula C17H29NO6 B14034794 1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate

1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate

Cat. No.: B14034794
M. Wt: 343.4 g/mol
InChI Key: WNWDGAQEADUYFM-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and ethoxy-oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.

    Substitution Reactions: The tert-butyl, ethyl, and ethoxy-oxoethyl groups are introduced through a series of substitution reactions. These reactions often involve the use of reagents such as tert-butyl chloride, ethyl bromide, and ethyl oxalate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining product quality and consistency.

    Purification and Quality Control: Implementing robust purification and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is used in the development of advanced materials with specific properties such as conductivity or biocompatibility.

    Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research and development purposes.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-Tert-butyl 3-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate can be compared with other similar compounds such as:

    1-Tert-butyl 3-ethyl 3-(2-hydroxy-2-oxoethyl)piperidine-1,3-dicarboxylate: This compound has a hydroxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-Tert-butyl 3-ethyl 3-(2-methoxy-2-oxoethyl)piperidine-1,3-dicarboxylate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions.

    1-Tert-butyl 3-ethyl 3-(2-oxoethyl)piperidine-1,3-dicarboxylate: The absence of the ethoxy group may lead to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H29NO6

Molecular Weight

343.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(2-ethoxy-2-oxoethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C17H29NO6/c1-6-22-13(19)11-17(14(20)23-7-2)9-8-10-18(12-17)15(21)24-16(3,4)5/h6-12H2,1-5H3

InChI Key

WNWDGAQEADUYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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